molecular formula C17H33N5O3 B1320594 tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 874831-75-1

tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1320594
CAS No.: 874831-75-1
M. Wt: 355.5 g/mol
InChI Key: GEEWDLOQYUUIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of tert-butyl-protected piperazine and piperidine derivatives, which are widely studied for their versatility in medicinal chemistry and organic synthesis. Its structure features:

  • A tetrahydro-1(2H)-pyrazinecarboxylate core with a tert-butyl ester group.
  • A piperidine ring substituted with a hydrazinocarbonyl (CONHNH₂) group.
  • An ethyl linker bridging the piperidine and pyrazine rings.

Properties

IUPAC Name

tert-butyl 4-[2-[4-(hydrazinecarbonyl)piperidin-1-yl]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N5O3/c1-17(2,3)25-16(24)22-12-10-21(11-13-22)9-8-20-6-4-14(5-7-20)15(23)19-18/h14H,4-13,18H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEWDLOQYUUIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCC(CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801117319
Record name 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-75-1
Record name 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874831-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801117319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the reaction of piperidine with a hydrazine derivative to form the hydrazinocarbonyl-piperidine intermediate.

    Alkylation: This intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclization: The alkylated intermediate undergoes cyclization to form the tetrahydropyrazine ring.

    Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrazine rings.

    Reduction: Reduction reactions can target the hydrazinocarbonyl group, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand. Its hydrazinocarbonyl group is particularly useful in forming stable complexes with metal ions, which can be studied for their biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action for tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinocarbonyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The piperidine and pyrazine rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and similarities with analogous piperazine/piperidine derivatives:

Compound Name Substituents Molecular Formula Key Features Biological/Chemical Relevance References
tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]ethyl}tetrahydro-1(2H)-pyrazinecarboxylate Hydrazinocarbonyl (CONHNH₂) on piperidine, ethyl linker C₁₉H₃₃N₅O₄ High polarity due to hydrazide; potential for hydrogen bonding and enzyme inhibition. Likely interacts with biological targets via hydrazide-mediated binding. Target compound
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate Hydrazino-oxoethyl (NHNH₂CO-) on piperazine C₁₂H₂₂N₄O₃ Free hydrazine group enhances nucleophilicity; used in heterocycle synthesis. Reactivity in forming fused rings or metal complexes.
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate Hydrazinecarboxylate linked to pyridinylphenyl C₁₇H₁₉N₃O₂ Aromatic π-π interactions; planar structure for receptor binding. Intermediate in drug discovery for kinase inhibitors.
tert-Butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate Hydroxymethylphenyl (CH₂OH-C₆H₄) C₁₆H₂₄N₂O₃ Improved solubility; hydroxyl group enables glycosylation or esterification. Used in prodrug design or as a synthetic building block.
tert-Butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate Oxadiazole-furyl substituent C₂₂H₂₈N₄O₄ Electron-deficient oxadiazole enhances binding to aromatic receptors. Explored in anticancer and antimicrobial research.

Biological Activity

tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a hydrazinocarbonyl moiety, suggest various biological activities, particularly in the fields of proteomics and microbiology. This article explores the biological activity of this compound, focusing on its synthesis, applications, and preliminary research findings.

  • Molecular Formula : C17_{17}H33_{33}N5_5O3_3
  • Molecular Weight : 345.49 g/mol
  • Melting Point : 136-138°C
  • Boiling Point : Approximately 505.4°C (predicted)
  • Density : 1.131 g/cm³ (predicted)
  • pKa : 13.16 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting with tert-butyl-4-hydroxypiperidine-1-carboxylate. The process can be summarized as follows:

  • Step 1 : Formation of the hydrazinocarbonyl group.
  • Step 2 : Coupling with the piperidine derivative.
  • Step 3 : Final esterification to yield the target compound.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been screened in vitro against various bacterial strains, including:

Bacterial StrainGram TypeActivity Observed
Staphylococcus aureusPositiveInhibition noted
Bacillus subtilisPositiveInhibition noted
Escherichia coliNegativeLimited inhibition
Pseudomonas aeruginosaNegativeLimited inhibition

The compound was tested at a concentration of 10 μg/disc, demonstrating significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains.

Antiviral Potential

In addition to its antibacterial properties, this compound is being investigated for its role as an intermediate in the development of antiviral protease inhibitors. Its structural characteristics may enhance the efficacy of antiviral agents by improving their pharmacokinetic properties .

Proteomics Research Application

This compound is also utilized in proteomics research, where it aids in studying protein interactions and functions . This application is crucial for understanding disease mechanisms and developing therapeutic strategies.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded several findings:

  • Mechanism of Action : Studies are ongoing to elucidate the mechanism by which this compound interacts with biological targets, particularly its binding affinity and specificity towards various receptors involved in disease pathways .
  • Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have shown that modifications to the hydrazinocarbonyl moiety can significantly alter biological activity, suggesting a critical role for this group in mediating effects.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of tert-butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate to improve yield and purity?

  • Methodology : Begin by evaluating reaction conditions such as solvent polarity (e.g., dichloromethane or THF), temperature (20–25°C for Boc protection stability), and stoichiometric ratios of intermediates. Use tert-butyloxycarbonyl (Boc) protection strategies to prevent side reactions at the piperidine nitrogen . Purify via silica gel chromatography with hexane/ethyl acetate gradients (e.g., 1:1 v/v + 0.25% Et3N to suppress decomposition) . Monitor purity using HPLC or TLC with ninhydrin staining for hydrazine-containing intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should I interpret conflicting data?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 to distinguish CH3, CH2, and CH groups. The tert-butyl group typically appears as a singlet (~1.4 ppm in <sup>1</sup>H), while the hydrazinocarbonyl proton resonates near 9–10 ppm .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1680–1720 cm<sup>−1</sup>) and N–H bends (~3300 cm<sup>−1</sup>) from the hydrazine moiety .
  • Mass Spectrometry (HRMS) : Use ESI+ to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of Boc group, m/z ~100–120) .
    • Data Contradiction Resolution : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or crystallize the compound for X-ray analysis to resolve ambiguities .

Q. How can I assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to humidity (40–75% RH), heat (25–60°C), and light (UV/visible). Monitor degradation via HPLC every 7 days. Store at −20°C under nitrogen in amber vials to prevent hydrolysis of the hydrazinocarbonyl group .

Advanced Research Questions

Q. What computational approaches can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the hydrazinocarbonyl group and catalytic sites (e.g., metalloproteases). Parameterize the Boc group as a flexible side chain .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess conformational stability in aqueous and lipid bilayer environments .
  • QSAR Modeling : Corrogate substituent effects (e.g., piperidine ring substitution) using datasets from PubChem BioAssay .

Q. How do I resolve discrepancies between in vitro activity and computational predictions for this compound?

  • Methodology :

  • Experimental Validation : Re-test activity using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., Boc cleavage) that may interfere with assays .
  • Solubility Adjustments : If poor aqueous solubility skews results, employ co-solvents (e.g., DMSO ≤1%) or formulate as a cyclodextrin complex .

Q. What strategies can elucidate the role of the hydrazinocarbonyl group in modulating biological activity?

  • Methodology :

  • Isosteric Replacement : Synthesize analogs replacing –NH–CO–NH2 with –CH2–CO–NH2 or –NH–SO2–NH2 and compare IC50 values .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to visualize hydrogen bonding and steric effects .
  • Kinetic Studies : Measure kcat/KM ratios using stopped-flow spectrometry to assess inhibition mechanisms .

Safety and Compliance

Q. What safety protocols are essential when handling this compound’s hydrazine derivatives?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and respiratory protection (N95 masks) to prevent inhalation of hydrazine vapors .
  • Waste Disposal : Neutralize hydrazine-containing waste with 10% acetic acid before disposal in labeled hazardous containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.